n-((3-Methylpyridin-2-yl)methyl)-3-nitropyridin-2-amine
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Overview
Description
N-((3-Methylpyridin-2-yl)methyl)-3-nitropyridin-2-amine is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methylpyridin-2-yl)methyl)-3-nitropyridin-2-amine typically involves the reaction of 3-methylpyridin-2-ylmethylamine with 3-nitropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-Methylpyridin-2-yl)methyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, acids.
Coupling Reactions: Arylboronic acids, palladium catalyst, base (e.g., potassium carbonate).
Major Products Formed
Reduction: 3-amino-2-(3-methylpyridin-2-ylmethyl)pyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-((3-Methylpyridin-2-yl)methyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylpyridin-2-yl)amide Derivatives: These compounds share a similar pyridine core and have been studied for their biological activities.
Pyrrolopyrazine Derivatives: These compounds contain a pyridine ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-((3-Methylpyridin-2-yl)methyl)-3-nitropyridin-2-amine is unique due to its specific substitution pattern and the presence of both nitro and methyl groups on the pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C12H12N4O2 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]-3-nitropyridin-2-amine |
InChI |
InChI=1S/C12H12N4O2/c1-9-4-2-6-13-10(9)8-15-12-11(16(17)18)5-3-7-14-12/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
QJBMRXDBXOAJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CNC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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